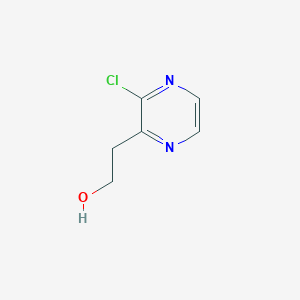
3-Chloropyrazine-2-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2-ethanol is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-ethanol typically involves the chlorination of pyrazine derivatives. One common method is the partial hydrolysis of 3-chloropyrazine-2-carbonitrile . The reaction conditions often include the use of solvents like dichloromethane and reagents such as N-bromosuccinimide (NBS) for bromination steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination and hydrolysis reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2-ethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines, to form derivatives like 3-benzylaminopyrazine-2-carboxamides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like benzylamines are used under conditions that facilitate the substitution of the chlorine atom.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Major Products:
Substitution Products: 3-benzylaminopyrazine-2-carboxamides.
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
3-Chloropyrazine-2-ethanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive molecules with potential antimicrobial and antitumor activities.
Biological Studies: Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other pyrazine derivatives that have applications in materials science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-ethanol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit antimicrobial activity by inhibiting enzymes essential for bacterial survival . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Chloropyrazine-2-carboxamide: A related compound with similar synthetic routes and applications.
3-Benzylaminopyrazine-2-carboxamide: A derivative formed through nucleophilic substitution reactions.
Uniqueness: 3-Chloropyrazine-2-ethanol is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(1-4-10)8-2-3-9-6/h2-3,10H,1,4H2 |
InChI Key |
BNUNMYJPAWKWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















